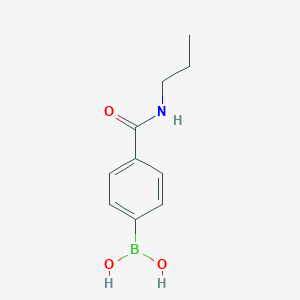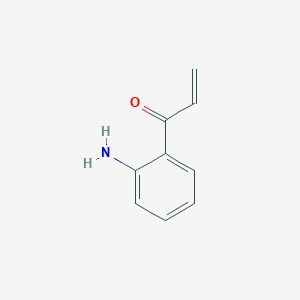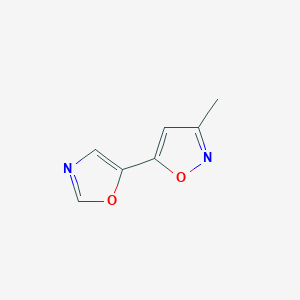
3-Methyl-5-(oxazol-5-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(oxazol-5-yl)isoxazole is a chemical compound that has been of great interest to the scientific community due to its potential as a research tool. This compound has been found to have a unique mechanism of action, which allows it to selectively modulate certain biological processes. In
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(oxazol-5-yl)isoxazole involves the binding of the compound to specific sites on ion channels. This binding results in the modulation of the channel's activity, which can lead to changes in the electrical properties of cells. This mechanism of action has been found to be highly selective, which makes this compound a valuable tool for studying the role of specific ion channels in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. Studies have shown that this compound can modulate the activity of ion channels in various cell types, which can lead to changes in the electrical properties of these cells. Additionally, this compound has been found to have neuroprotective effects in certain models of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methyl-5-(oxazol-5-yl)isoxazole in lab experiments is its selectivity. This compound has been found to selectively modulate specific ion channels, which makes it a valuable tool for studying the role of these channels in various physiological processes. However, one limitation of using this compound is its potential toxicity. This compound has been found to have cytotoxic effects in certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-Methyl-5-(oxazol-5-yl)isoxazole in scientific research. One potential application is in the study of neurodegeneration. This compound has been found to have neuroprotective effects in certain models of neurodegeneration, which makes it a promising tool for the development of novel therapeutics for neurodegenerative diseases. Additionally, the selectivity of this compound could be exploited to develop more specific modulators of ion channels, which could have implications for the treatment of a wide range of diseases. Finally, the potential toxicity of this compound could be further studied to develop safer analogs of this compound for use in scientific research.
Synthesemethoden
The synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole is a relatively simple process that involves the reaction of 3-methylisoxazole with 5-bromo-2-nitrobenzaldehyde in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(oxazol-5-yl)isoxazole has been used extensively in scientific research as a tool to study various biological processes. This compound has been found to selectively modulate certain ion channels, which makes it a valuable tool for studying the role of these channels in various physiological processes.
Eigenschaften
| 169779-51-5 | |
Molekularformel |
C7H6N2O2 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
3-methyl-5-(1,3-oxazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C7H6N2O2/c1-5-2-6(11-9-5)7-3-8-4-10-7/h2-4H,1H3 |
InChI-Schlüssel |
FMDUYCHAMHMIEB-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CN=CO2 |
Kanonische SMILES |
CC1=NOC(=C1)C2=CN=CO2 |
Synonyme |
Isoxazole, 3-methyl-5-(5-oxazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



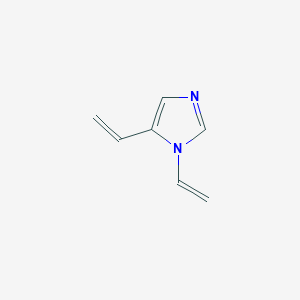

![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)
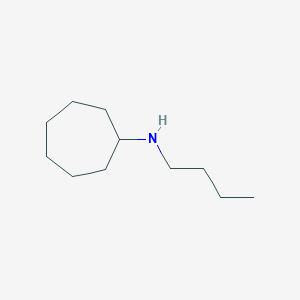
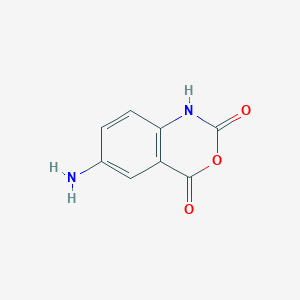
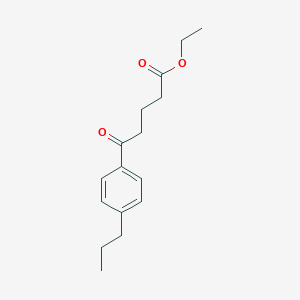
![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)

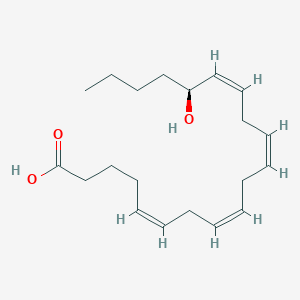
![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)
